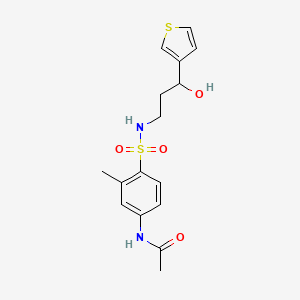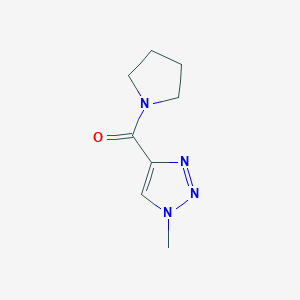![molecular formula C18H18N6O2S B2371191 N-((6-etoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)-2-((1H-indol-3-il)tio)acetamida CAS No. 2034277-11-5](/img/structure/B2371191.png)
N-((6-etoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)-2-((1H-indol-3-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality 2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anti-VIH:
La investigación ha explorado el potencial anti-VIH de este compuesto. En un estudio titulado “Síntesis y Actividad Anti-VIH de Análogos de 6-((1H-indol-3-il)metil)-5-etil-pirimidin-4(3H)-ona”, se investigó como agente anti-VIH . Se necesitan más estudios para comprender su mecanismo de acción y posibles aplicaciones clínicas.
Propiedades Antiinflamatorias:
En modelos animales, el compuesto demostró efectos prometedores en la reducción de la inflamación. Específicamente, a una dosis intraperitoneal de 30 mg/kg, redujo el volumen de la pata, la inflamación y la formación de panus en ratas artríticas . Esto sugiere posibles aplicaciones en el manejo de condiciones inflamatorias.
Actividad Anti-Tumoral:
Se han sintetizado y evaluado derivados de este compuesto por su actividad anti-tumoral. Estudios in vitro exploraron derivados de 2-amino-3-ciano-6-(1H-indol-3-il)-4-fenilpiridina, que mostraron promesa como posibles agentes anti-cancerígenos . Se necesitan más investigaciones para evaluar su eficacia in vivo.
Propiedades Fluorescentes:
Los investigadores han sintetizado compuestos relacionados con interesantes propiedades ópticas. Por ejemplo, los fluoróforos basados en 2-(1H-indol-3-il)acetonitrilo exhibieron alta eficiencia cuántica de fluorescencia y buena estabilidad térmica . Estas propiedades podrían encontrar aplicaciones en imágenes y detección.
Inhibición de la α-Glucosidasa:
Se evaluaron derivados de indol-1,2,4-oxidables, incluidos algunos relacionados con nuestro compuesto, como inhibidores no competitivos de la α-glucosidasa. El compuesto 35 mostró una potente actividad inhibitoria, superando al fármaco de referencia acarbose . Esto sugiere un posible uso en el manejo de la diabetes.
Propiedades
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(1H-indol-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-2-26-18-8-7-15-21-22-16(24(15)23-18)10-20-17(25)11-27-14-9-19-13-6-4-3-5-12(13)14/h3-9,19H,2,10-11H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLYERLYMKHBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)CSC3=CNC4=CC=CC=C43)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
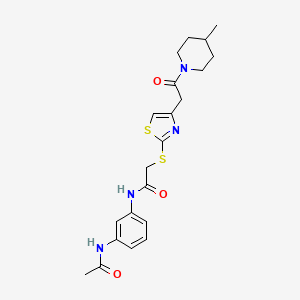
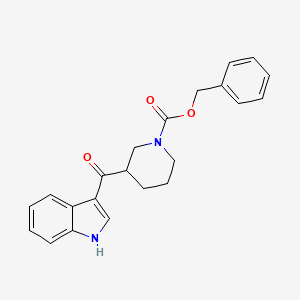
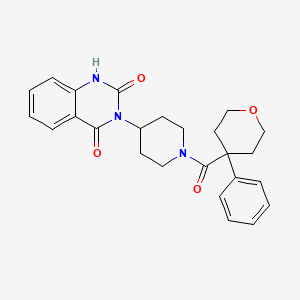
![1-[4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2371114.png)
![N-(2,4-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2371115.png)
![Tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2371116.png)
![Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate](/img/structure/B2371117.png)
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2371118.png)

![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)
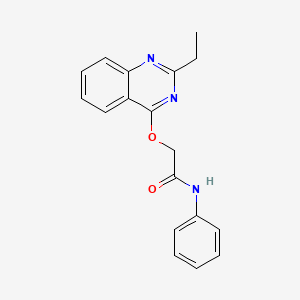
![N-[cyano(2-methoxyphenyl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxamide](/img/structure/B2371126.png)
